molecular formula C14H23NOSi B11864421 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine CAS No. 919357-57-6

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine

Cat. No.: B11864421
CAS No.: 919357-57-6
M. Wt: 249.42 g/mol
InChI Key: NKMWTCSOHZBEIA-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group, a methyl group, and a trimethylsilyloxy group attached to the azetidine ring. Azetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical applications .

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-methylazetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Chemical Reactions Analysis

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some of the common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a four-membered azetidine ring with a benzyl substituent and a trimethylsilyl ether functional group. This structure contributes to its reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Antitumor Activity:
Research has indicated that azetidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that substituting traditional pharmacophores with azetidine rings can enhance the solubility and bioavailability of compounds, which is crucial for effective drug design. The incorporation of 1-benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine into lead compounds has been explored for its potential to improve therapeutic efficacy against various cancer cell lines .

Neuropharmacology:
Azetidines are being investigated for their role as neuropharmacological agents. The structural modifications provided by compounds like this compound may lead to enhanced activity at specific neurotransmitter receptors, potentially offering new avenues for treating neurological disorders .

Organic Synthesis

Synthetic Intermediates:
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For example, it has been utilized in the synthesis of novel heterocycles that possess biological activity, demonstrating its utility in drug discovery processes .

Strain Release Chemistry:
Recent studies highlight the use of azetidine derivatives in strain-release-driven synthesis methodologies. The incorporation of this compound into these strategies has shown promising results in enhancing reaction yields and selectivity, particularly in the formation of cyclic compounds .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against human lung adenocarcinoma (A549) cells. The results indicated that modifications including the azetidine moiety significantly improved cytotoxicity compared to traditional structures. The specific compound containing this compound exhibited an IC50 value that was markedly lower than that of its predecessors, suggesting enhanced potency .

Case Study 2: Neuropharmacological Effects

A study focused on the neuropharmacological effects of azetidine derivatives demonstrated that compounds similar to this compound showed improved binding affinity at serotonin receptors. This research points toward the potential use of such compounds in developing treatments for mood disorders .

Data Table: Summary of Applications

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntitumor AgentsEnhanced cytotoxicity against A549 cells
NeuropharmacologyNeuroactive CompoundsImproved receptor binding affinity
Organic SynthesisSynthetic IntermediatesVersatile building block for complex molecules
Strain Release ChemistryReaction Yield ImprovementHigher selectivity in cyclic compound formation

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be compared with other azetidine derivatives, such as:

Properties

CAS No.

919357-57-6

Molecular Formula

C14H23NOSi

Molecular Weight

249.42 g/mol

IUPAC Name

(1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane

InChI

InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

NKMWTCSOHZBEIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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